Septide

描述

属性

IUPAC Name |

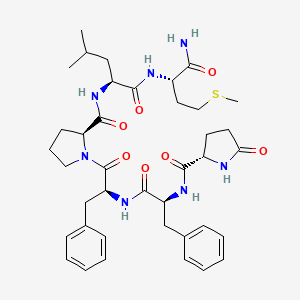

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZURPUIMYJOIL-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79775-19-2 | |

| Record name | Septide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Septide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Septide, a synthetic hexapeptide analog of Substance P ([pGlu6, Pro9]Substance P(6-11)), is a potent and selective agonist for the tachykinin Neurokinin-1 (NK1) receptor.[1][2] Initially, its unique pharmacological profile suggested the existence of a distinct "this compound receptor," but subsequent research has firmly established its action on the NK1 receptor, a Class A G protein-coupled receptor (GPCR).[1][2] this compound's high-affinity binding and potent functional agonism, coupled with its poor ability to compete with the endogenous ligand Substance P, point towards a complex interaction with the NK1 receptor, possibly involving an allosteric binding site or the stabilization of a unique receptor conformation.[2][3] This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor binding, signal transduction pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: NK1 Receptor Activation and Signaling

This compound exerts its biological effects by binding to and activating the NK1 receptor.[4] The NK1 receptor is the primary receptor for the endogenous tachykinin neuropeptide, Substance P (SP).[5] Like other tachykinins, this compound's activation of this receptor triggers a cascade of intracellular events fundamental to processes such as pain transmission, neurogenic inflammation, and smooth muscle contraction.[5][6][7]

Receptor Binding

While early studies using radiolabeled SP in competition assays suggested this compound had low affinity for the NK1 receptor, subsequent homologous binding assays using radiolabeled this compound demonstrated high-affinity binding.[2][3][8] This discrepancy is central to understanding this compound's unique pharmacology. It is now believed that this compound and Substance P interact with the NK1 receptor at distinct, though likely overlapping, sites or that they stabilize different active conformations of the receptor.[2] This would explain why this compound is a poor competitor for SP binding, yet a potent agonist in its own right.[2][3]

G Protein Coupling and Signal Transduction

Upon agonist binding, the NK1 receptor undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins, primarily of the Gq/11 family.[5][9] This activation initiates a well-characterized signaling pathway:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[9][10]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11]

-

Downstream Signaling:

Activation of these pathways leads to the phosphorylation of numerous downstream targets, culminating in the modulation of cellular responses.[5] Functional studies have confirmed that this compound potently stimulates the accumulation of inositol phosphates in cells expressing the NK1 receptor.[2][4] The NK1 receptor can also couple to other G proteins, such as Gs, leading to the modulation of cyclic adenosine monophosphate (cAMP) levels.[11][12]

References

- 1. This compound peptide [novoprolabs.com]

- 2. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substance P - Wikipedia [en.wikipedia.org]

- 7. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 8. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Septide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic peptide, Septide. It details its discovery as a potent and selective tachykinin NK1 receptor agonist and outlines the methodologies for its chemical synthesis. Furthermore, this document provides detailed experimental protocols for key biological assays used to characterize its activity, including receptor binding, functional signaling, and in vivo efficacy. Quantitative data from various studies are summarized for comparative analysis. Finally, the established signaling pathway of the NK1 receptor, through which this compound exerts its effects, is illustrated. This guide is intended to be a comprehensive resource for researchers and professionals involved in peptide research and drug development.

Discovery and Background

This compound, with the amino acid sequence [pGlu⁶, Pro⁹]Substance P (6-11), is a synthetic hexapeptide analog of the C-terminal fragment of Substance P.[1][2] Its discovery was pivotal in understanding the pharmacology of tachykinin receptors. Initially, this compound displayed a puzzling pharmacological profile, exhibiting potent tachykinin-like biological actions despite appearing to have low affinity for the known tachykinin receptors in competitive binding assays with radiolabeled Substance P.[2][3] However, subsequent research using homologous binding assays, where radiolabeled this compound was used, demonstrated that it is, in fact, a high-affinity ligand for the neurokinin-1 (NK1) receptor.[1][4] This finding resolved the initial discrepancies and established this compound as a valuable tool for studying the NK1 receptor.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Amino Acid Sequence | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | [1] |

| Molecular Formula | C₃₉H₅₃N₇O₇S | [1] |

| Molecular Weight | 763.94 g/mol | [1] |

| CAS Number | 79775-19-2 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a representative protocol for the manual synthesis of this compound using Fmoc chemistry. Automated peptide synthesizers can also be employed, following similar chemical principles.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH)

-

Pyroglutamic acid (pGlu)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Met-OH):

-

Pre-activate Fmoc-Met-OH with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF, DCM, and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of methionine.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Subsequent Amino Acid Couplings (Leu, Pro, Phe, Phe):

-

Repeat the coupling and deprotection steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Phe-OH) in the sequence.

-

-

N-terminal Pyroglutamic Acid Coupling:

-

Couple pyroglutamic acid (pGlu) to the N-terminus of the final phenylalanine.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air-dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final this compound peptide by mass spectrometry and analytical HPLC.

-

Experimental Workflow for this compound Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Biological Characterization and Experimental Protocols

This compound's biological activity is primarily mediated through its interaction with the NK1 receptor. The following sections detail the experimental protocols used to characterize this interaction and its downstream effects.

NK1 Receptor Binding Affinity

Quantitative Data Summary

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| Kd | 0.55 ± 0.03 nM | COS-7 cells expressing NK1 receptor | Homologous binding with radiolabeled this compound | [1][4] |

| Ki | 1.90 ± 0.35 nM | COS-7 cells expressing NK1 receptor | Competition vs. radiolabeled NKA | [1] |

| Ki | 2.9 ± 0.6 µM | Membranes from COS-1 cells expressing NK1 receptor | Competition vs. [³H]SP | [2][5] |

| Ki | 3.7 ± 0.9 µM | Intact COS-1 cells expressing NK1 receptor | Competition vs. [³H]SP | [2][5] |

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol is adapted from studies characterizing tachykinin receptor binding.

Materials:

-

HEK293T cells transiently expressing the human NK1 receptor.

-

Poly-D-lysine-coated 96-well plates.

-

Radioligand: ¹²⁵I-labeled [Lys³]-Substance P.

-

Unlabeled this compound and Substance P for competition.

-

Binding buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate HEK293T cells expressing the NK1 receptor in poly-D-lysine-coated 96-well plates.

-

Competition Binding:

-

On the day of the experiment, wash the cells with binding buffer.

-

Add increasing concentrations of unlabeled this compound or Substance P (for control) to the wells.

-

Add a constant concentration of ¹²⁵I-labeled [Lys³]-Substance P (approximately 25 pM) to all wells.

-

Determine non-specific binding in the presence of a high concentration (1 µM) of unlabeled Substance P.

-

-

Incubation: Incubate the plates for 3 hours at 4°C.

-

Washing: Wash the cells twice with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki values for this compound using appropriate pharmacological software.

Functional Activity: Inositol Phosphate Accumulation

Quantitative Data Summary

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| EC₅₀ | 5 ± 2 nM | COS-1 cells expressing rat NK1 receptor | Inositol phosphate accumulation | [2][5] |

Detailed Experimental Protocol: Inositol Phosphate Accumulation Assay

This protocol measures the activation of the Gq signaling pathway downstream of the NK1 receptor.

Materials:

-

COS-1 cells transiently expressing the rat NK1 receptor.

-

myo-[³H]inositol.

-

DMEM (inositol-free).

-

Agonists: this compound, Substance P.

-

Lithium chloride (LiCl) solution.

-

Trichloroacetic acid (TCA).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid.

Procedure:

-

Cell Labeling: Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free DMEM.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for 10 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Agonist Stimulation: Add various concentrations of this compound or Substance P to the cells and incubate for a defined period (e.g., 45 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold TCA.

-

Extraction and Separation:

-

Extract the inositol phosphates from the cells.

-

Separate the total inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.

-

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves and determine the EC₅₀ values for this compound.

In Vivo Activity: Vascular Permeability

Detailed Experimental Protocol: Miles Assay for Vascular Permeability

This in vivo assay assesses the ability of this compound to induce vascular leakage.

Materials:

-

Rats or mice.

-

Evans Blue dye solution (e.g., 0.5% in sterile PBS).

-

This compound solution for intradermal injection.

-

Vehicle control (e.g., saline).

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Evans Blue Injection: Anesthetize the animal and inject Evans Blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin.

-

Intradermal Injections: After a short circulation time (e.g., 5 minutes), inject a small volume (e.g., 100 µl) of various concentrations of this compound and the vehicle control intradermally into the shaved dorsal skin of the animal.

-

Incubation: Allow the permeability-inducing agents to act for a defined period (e.g., 30 minutes).

-

Tissue Collection: Euthanize the animal and excise the skin at the injection sites.

-

Dye Extraction: Incubate the excised skin samples in formamide to extract the extravasated Evans Blue dye.

-

Quantification: Measure the absorbance of the formamide extracts at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Data Analysis: Quantify the amount of extravasated dye as an index of vascular permeability and compare the effects of different doses of this compound to the vehicle control.

Signaling Pathway

This compound, as an agonist of the NK1 receptor, activates a G-protein coupled receptor (GPCR) signaling cascade. The NK1 receptor is primarily coupled to the Gαq/11 family of G proteins.

NK1 Receptor Signaling Cascade

Caption: Downstream signaling pathway of the NK1 receptor upon activation by this compound.

Upon binding of this compound to the NK1 receptor, the associated Gαq/11 protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC). Activation of PKC and other downstream effectors can initiate various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and inflammation.

Conclusion

This compound is a well-characterized synthetic peptide that serves as a potent and high-affinity agonist for the NK1 receptor. Its unique discovery path has contributed significantly to the understanding of tachykinin receptor pharmacology. The detailed protocols for its synthesis and biological characterization provided in this guide offer a valuable resource for researchers. The elucidation of its signaling pathway through the NK1 receptor further solidifies its role as a critical tool in studying the physiological and pathological roles of the tachykinin system, with potential implications for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Septide's Role in Neurokinin Receptor Signaling: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Septide, a synthetic hexapeptide analog of Substance P (SP), serves as a potent and selective agonist for the neurokinin-1 (NK1) receptor. Its unique pharmacological profile, characterized by high functional potency despite weak competitive binding against classical radiolabeled SP, has revealed a distinct mode of interaction with the NK1 receptor. This document provides an in-depth analysis of this compound's binding affinities, its role in activating the Gq-protein coupled signaling cascade, and the detailed experimental protocols used to characterize its function. Quantitative data are presented in tabular format for direct comparison, and key processes are visualized using workflow and pathway diagrams to facilitate understanding. This guide is intended to be a critical resource for professionals investigating tachykinin pharmacology and developing novel therapeutics targeting the NK1 receptor.

Introduction to this compound and Neurokinin Receptors

This compound, chemically identified as [pGlu⁶, Pro⁹]Substance P(6-11), is a C-terminal fragment analog of the endogenous tachykinin, Substance P.[1][2][3] The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide array of physiological processes through three primary G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[4][5] While SP is the preferred endogenous ligand for the NK1 receptor, this compound has emerged as a crucial pharmacological tool due to its high potency and selectivity for this receptor subtype.[1][6]

A central paradox in this compound pharmacology is that while it potently stimulates NK1 receptor-mediated responses, it is a very poor competitor for the binding of radiolabeled SP.[1][7] This observation led to initial speculation about a distinct "this compound-sensitive" receptor.[8][9] However, subsequent research using homologous binding assays demonstrated that this compound does, in fact, bind to the NK1 receptor with high affinity, suggesting it interacts with a binding site or receptor conformation distinct from that of SP.[4][7][10]

Quantitative Analysis of this compound-Receptor Interactions

This compound's interaction with the NK1 receptor has been quantified using various assays, revealing a complex binding profile. While it competes poorly against [³H]SP, homologous binding assays using radiolabeled this compound or competition assays against other ligands like radiolabeled NKA show high-affinity interactions.[4][7][10] Functionally, this compound potently stimulates downstream signaling with an EC₅₀ in the low nanomolar range.[7]

Table 1: Quantitative Binding and Functional Data for this compound at the NK1 Receptor

| Parameter | Value | Assay Type | Cell/Tissue System | Reference |

|---|---|---|---|---|

| Binding Affinity | ||||

| Kd | 0.55 ± 0.03 nM | Homologous binding ([³H]this compound) | Cloned NK1 in COS-7 cells | [4][10] |

| Ki | 2.9 ± 0.6 µM | Competition vs. [³H]SP | Rat recombinant NK1 in COS-1 cells (membranes) | [7] |

| Ki | 3.7 ± 0.9 µM | Competition vs. [³H]SP | Rat recombinant NK1 in COS-1 cells (intact) | [7] |

| Ki | 1.90 ± 0.35 nM | Competition vs. radiolabeled NKA | Cloned NK1 in COS-7 cells | [10] |

| Functional Potency |

| EC₅₀ | 5 ± 2 nM | Inositol Phosphate Accumulation | Rat recombinant NK1 in COS-1 cells |[7] |

This compound-Mediated Signal Transduction

The NK1 receptor primarily couples to the Gq family of G-proteins (Gαq/11).[11][12][13] Upon agonist binding by this compound, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit stimulates phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which mediates many of the downstream cellular responses.[11][14][15]

Key Experimental Methodologies

The characterization of this compound's activity relies on a suite of standard pharmacological assays. Detailed below are the generalized protocols for these key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to bind to the NK1 receptor, either directly (homologous assay) or by competing with a known radiolabeled ligand (competitive assay).[16][17]

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing NK1 receptors in a suitable buffer and centrifuge to isolate a membrane fraction.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]SP, [³H]this compound) and varying concentrations of unlabeled this compound.[18][19]

-

Separation: After reaching equilibrium, rapidly separate receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.[20]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Calculate the IC₅₀ (concentration causing 50% inhibition of binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay quantifies the production of inositol phosphates, a direct downstream product of Gq-protein activation, following receptor stimulation by this compound.[7][11]

Protocol:

-

Cell Labeling: Culture cells expressing NK1 receptors and label them overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphoinositides (e.g., PIP₂).[21]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulation: Add varying concentrations of this compound to the cells for a defined period to stimulate the NK1 receptor.

-

Termination and Extraction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Extract the soluble inositol phosphates.[21]

-

Separation and Quantification: Separate the accumulated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography. Measure radioactivity via scintillation counting.

-

Data Analysis: Plot the amount of [³H]IP accumulated against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[22][23][24]

Protocol:

-

Cell Plating: Seed cells expressing NK1 receptors onto multi-well plates (e.g., 96- or 384-well).

-

Dye Loading: Load the cells with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer. The dye becomes fluorescent upon binding to free Ca²⁺.[22]

-

Measurement: Place the plate into a specialized fluorometer (e.g., a FLIPR or FlexStation). The instrument measures baseline fluorescence.

-

Agonist Addition: The instrument's integrated fluidics system adds varying concentrations of this compound to the wells.

-

Real-time Detection: The instrument immediately and continuously measures the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.

-

Data Analysis: The peak fluorescence response is plotted against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound is an indispensable tool in the study of neurokinin pharmacology. It acts as a potent and selective agonist at the NK1 receptor, initiating the canonical Gq-protein signaling cascade leading to inositol phosphate accumulation and intracellular calcium mobilization. The well-documented discrepancy between its high functional potency and low affinity in competitive binding assays against Substance P has been pivotal in establishing the concept of multiple agonist binding sites or conformations on the NK1 receptor. The detailed methodologies and quantitative data presented in this guide provide a comprehensive framework for researchers and drug developers working to understand and modulate the complex signaling of the NK1 receptor.

References

- 1. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C39H53N7O7S | CID 119137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative behavioural profile of centrally administered tachykinin NK1, NK2 and NK3 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]

- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound peptide [novoprolabs.com]

- 11. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 13. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 19. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Physiological Effects of Septide Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septide, a synthetic hexapeptide analog of Substance P ([pGlu6, Pro9]SP(6–11)), is a potent agonist of the neurokinin-1 (NK1) receptor.[1][2] While it shares the primary target of Substance P, this compound exhibits a distinct pharmacological profile, suggesting it may interact with the NK1 receptor at a different site or induce a unique conformational change.[2] This has led to propositions of a "this compound-sensitive" receptor subtype or a distinct binding site on the NK1 receptor.[3][4] This guide provides a comprehensive overview of the core physiological effects of this compound administration, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Physiological Effects

This compound administration elicits a range of physiological responses, primarily mediated through the activation of the NK1 receptor, a G protein-coupled receptor (GPCR).[5][6] Its effects are observed across multiple systems, including the cardiovascular, inflammatory, and central nervous systems.

Cardiovascular Effects

Intracerebroventricular (i.c.v.) administration of this compound in conscious rats leads to dose-dependent increases in mean arterial pressure (MAP) and heart rate (HR).[1] While equipotent to other NK1 receptor agonists like [Sar9, Met(O2)11]SP in the magnitude of these effects, this compound displays a dissimilar time-course of action.[1][7]

Table 1: Cardiovascular Effects of Intracerebroventricular this compound Administration in Rats [1]

| Dose (pmol) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats min-1) |

| 10 | 10 ± 1 | 44 ± 10 |

| 25 | - | 91 ± 12 |

| 100 | 21 ± 5 | - |

Data are presented as mean ± SEM.

Inflammatory Effects: Vascular Permeability

This compound is a potent inducer of plasma protein extravasation, a key component of the inflammatory response.[1][3] When administered intradermally (i.d.) in rats, this compound causes a dose-dependent increase in vascular permeability.[1] Notably, this compound is significantly more potent than [Sar9, Met(O2)11]SP in this regard.[1][7] The inflammatory response induced by this compound appears to be nitric oxide (NO) dependent and mast-cell independent.[3]

Table 2: Effect of Intradermal this compound Administration on Vascular Permeability in Rats [1]

| Dose (pmol) | Vascular Permeability (ng mg-1 of fresh tissue) |

| 0.65 | 0.9 ± 0.5 |

| 6.5 | P<0.001 vs. Krebs control |

| 650 | 20.9 ± 2.7 |

Data are presented as mean ± SEM. Krebs values were subtracted from agonist values.

Central Nervous System and Behavioral Effects

Following i.c.v. administration in rats, this compound induces specific behavioral changes, including dose-dependent increases in face washing and sniffing.[1] Unlike other NK1 agonists, it does not appear to produce grooming behavior.[1][7] These effects highlight the role of central NK1 receptor activation in modulating complex behaviors. Furthermore, intrathecal administration of this compound induces nociceptive behaviors such as biting, scratching, and licking, indicating its involvement in pain pathways.[8]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the NK1 receptor.[9][10] Although it is a potent functional agonist, it is a weak competitor for the binding of radiolabelled Substance P, which suggests an interaction with a distinct site on the receptor.[2]

Upon binding, the NK1 receptor, a Gq protein-coupled receptor, activates Phospholipase C (PLC).[4][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6] This signaling cascade ultimately leads to the various physiological responses observed upon this compound administration. In transfected cells expressing the rat NK1 receptor, both Substance P and this compound elicit a 4- to 6-fold increase in inositol phosphate levels.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature investigating the physiological effects of this compound.

Intracerebroventricular (i.c.v.) Administration in Conscious Rats

This protocol is used to assess the central effects of this compound on cardiovascular parameters and behavior.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and a stainless-steel guide cannula is stereotaxically implanted into the right lateral cerebral ventricle.

-

Recovery: Animals are allowed to recover for at least 24 hours before the experiment.

-

Experimental Setup: On the day of the experiment, the rats are conscious and unrestrained in their home cages. The arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate on a polygraph.

-

Drug Administration: this compound, dissolved in artificial cerebrospinal fluid (aCSF), is administered i.c.v. in a specific volume (e.g., 1 μl) followed by a flush of aCSF.

-

Data Collection: Cardiovascular parameters are recorded continuously. Behavioral responses are typically observed and quantified for a set period post-injection.

Intradermal (i.d.) Administration for Vascular Permeability

This protocol is employed to quantify the inflammatory effects of this compound in the skin.

Methodology:

-

Animal Preparation: Rats are anesthetized (e.g., with sodium pentobarbitone), and the dorsal skin is shaved.[1]

-

Dye Injection: Evans blue dye (e.g., 20 mg/kg), which binds to plasma albumin, is injected intravenously to act as a marker for plasma extravasation.

-

Drug Administration: this compound and a vehicle control (e.g., Krebs solution) are injected intradermally at marked sites on the back.

-

Incubation: After a set time (e.g., 30 minutes), the animal is euthanized.

-

Sample Collection and Analysis: The skin at the injection sites is excised, weighed, and the Evans blue dye is extracted (e.g., using formamide). The concentration of the extracted dye is then determined spectrophotometrically, and the results are expressed as ng of dye per mg of tissue.

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of the NK1 receptor in various physiological processes. Its distinct profile compared to Substance P provides a unique opportunity to probe the complexities of tachykinin receptor function. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on NK1 receptor-targeted therapies for cardiovascular, inflammatory, and neurological disorders. Further research into the precise molecular interactions of this compound with the NK1 receptor will be crucial for fully elucidating its mechanism of action and therapeutic potential.

References

- 1. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demonstration of a 'this compound-sensitive' inflammatory response in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P(6-11) and natural tachykinins interact with this compound-sensitive tachykinin receptors coupled to a phospholipase C in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P - Wikipedia [en.wikipedia.org]

- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spinal nociceptin inhibits this compound but not N-methyl-D-aspartate-induced nociceptive behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound peptide [novoprolabs.com]

- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Binding Affinity of Septide to Neurokinin-1 (NK1) Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Septide, a potent agonist, to the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a member of the G protein-coupled receptor (GPCR) superfamily and a significant target in drug development for various pathological conditions, including pain, inflammation, and depression.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for assessing ligand-receptor interactions, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the NK1 receptor has been a subject of interest due to discrepancies between its high functional potency and its seemingly weak competition with radiolabeled Substance P in some assays.[3][4] The data presented below, collated from multiple studies, highlights these unique characteristics.

| Ligand | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| This compound | Homologous Binding | COS-7 cells expressing cloned NK1 receptor | Kd | 0.55 ± 0.03 nM | [5] |

| Functional (Inositol Phosphate Accumulation) | COS-1 cells expressing rat recombinant NK1 receptor | EC50 | 5 ± 2 nM | [3] | |

| Competition Binding vs. [3H]SP | COS-1 cell membranes expressing rat recombinant NK1 receptor | Ki | 2.9 ± 0.6 µM | [3] | |

| Competition Binding vs. [3H]SP | Intact COS-1 cells expressing rat recombinant NK1 receptor | Ki | 3.7 ± 0.9 µM | [3] | |

| Functional (IL-6 Release) | U373 MG human astrocytoma cells | EC50 | 13.8 ± 3.2 nM | [6] | |

| Competition Binding vs. [3H][Sar9,Met(O2)11]SP | U373 MG human astrocytoma cells | Ki | 14.2 ± 5.0 nM | [6] | |

| Substance P (SP) | Functional (Inositol Phosphate Accumulation) | COS-1 cells expressing rat recombinant NK1 receptor | EC50 | 0.05 ± 0.02 nM | [3] |

| Competition Binding vs. [3H][Sar9,Met(O2)11]SP | U373 MG human astrocytoma cells | Ki | 0.28 ± 0.1 nM | [6] | |

| Functional (IL-6 Release) | U373 MG human astrocytoma cells | EC50 | 15.6 ± 3.6 nM | [6] |

Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd indicates a higher affinity. EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. Ki (Inhibition Constant): A measure of the affinity of a ligand for a receptor in a competition binding assay.

The data suggests that while this compound is a potent functional agonist, often with potency comparable to SP, it is a weak competitor for the binding of radiolabeled SP.[3][6] This has led to the hypothesis that this compound may bind to a different site or induce a distinct conformation of the NK1 receptor compared to Substance P.[3][7] Homologous binding assays, using radiolabeled this compound, have indeed shown a high-affinity binding site with a Kd in the sub-nanomolar range.[5][8]

Experimental Protocols

The determination of ligand binding affinity and functional potency for the NK1 receptor involves several key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays can be performed in two main formats: saturation binding to determine the Kd and receptor density (Bmax), and competition binding to determine the Ki of an unlabeled ligand.

Competition Binding Protocol (Example):

-

Cell Culture and Membrane Preparation:

-

Cells stably or transiently expressing the human NK1 receptor (e.g., CHO-K1, COS-7, HEK293) are cultured under standard conditions.[3][5][9]

-

For membrane preparations, cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris, pH 7.4), and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer.[9]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P).[9]

-

Increasing concentrations of the unlabeled competitor ligand (e.g., this compound).

-

Cell membranes or intact cells expressing the NK1 receptor.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist or antagonist (e.g., 10 µM Substance P).[9]

-

-

Incubation:

-

Termination and Filtration:

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.[9]

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[9]

-

Functional Assays

Functional assays measure the biological response elicited by ligand binding to the receptor. For the Gq-coupled NK1 receptor, a common downstream signaling event is the activation of phospholipase C and the subsequent production of inositol phosphates.

Inositol Phosphate Accumulation Assay (Example):

-

Cell Culture and Labeling:

-

Cells expressing the NK1 receptor are seeded in multi-well plates.

-

The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The cells are washed to remove unincorporated [3H]inositol and then pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Cells are then stimulated with various concentrations of the agonist (e.g., this compound or Substance P) for a defined period.

-

-

Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).

-

The acid-soluble fraction containing the inositol phosphates is collected.

-

-

Purification and Quantification:

-

The inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the amount of inositol phosphate accumulation versus the logarithm of the agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 and the maximum response (Emax).

-

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

NK1 Receptor Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Septide: A Technical Guide for Researchers

An Initial Exploration of a Potent NK1 Receptor Agonist

This technical guide provides an in-depth overview of the initial research into the therapeutic potential of Septide, a potent and selective agonist of the neurokinin-1 (NK1) receptor. This compound, a synthetic hexapeptide analog of Substance P (SP), has demonstrated a unique pharmacological profile, suggesting its potential as a valuable tool for elucidating the complexities of the tachykinin system and as a potential starting point for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Concepts and Signaling Pathways

This compound exerts its biological effects primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR). While it is an agonist at this receptor, its interaction appears to be distinct from that of the endogenous ligand, Substance P. This has led to the hypothesis of a "this compound-sensitive" binding site or a distinct conformation of the NK1 receptor.

Upon binding to the NK1 receptor, this compound initiates a cascade of intracellular signaling events. The predominant pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This signaling cascade is central to the various physiological responses mediated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its binding affinity, potency, and in vivo effects.

Table 1: In Vitro Receptor Binding and Functional Potency

| Parameter | Value | Cell Line | Radioligand | Reference |

| Kd | 0.55 nM | CHO (NK1R expressed) | - | [1] |

| Ki | 1.90 ± 0.35 nM | - | Radiolabeled NKA | [2] |

| EC50 (Inositol Phosphate Accumulation) | 5 ± 2 nM | COS-1 (rat NK1R expressed) | - | [3] |

| EC50 (Inositol Phosphate Production) | 20 nM | Rat Parotid Gland | - | [4] |

Table 2: In Vivo Cardiovascular Effects in Rats (Intracerebroventricular Administration)

| Dose (pmol) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |

| 10 | 10 ± 1 | 44 ± 10 | [5] |

| 25 | - | 91 ± 12 | [5] |

| 100 | 21 ± 5 | - | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial research of this compound.

In Vitro Assays

1. NK1 Receptor Radioligand Binding Assay

This protocol is a composite based on standard methods for GPCR binding assays.

-

Cell Culture and Membrane Preparation:

-

Culture COS-1 or CHO cells transiently or stably expressing the rat NK1 receptor in appropriate media (e.g., DMEM with 10% FBS).

-

Harvest cells at 80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the lysate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add membrane preparation (typically 20-50 µg of protein per well).

-

For competition assays, add varying concentrations of unlabeled this compound or other competing ligands.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]Substance P).

-

For saturation assays, add increasing concentrations of the radioligand.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM Substance P) to a set of wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd, Ki, and Bmax values.

-

References

- 1. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

Septide: A Precision Tool for Interrogating Substance P Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin peptide family, is a crucial neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Its primary biological effects are mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The study of SP pathways has been significantly advanced by the use of specific pharmacological tools. Among these, Septide, a synthetic C-terminal hexapeptide analog of Substance P ([pGlu6,Pro9]SP(6-11)), has emerged as a unique and powerful instrument. This technical guide provides a comprehensive overview of this compound's pharmacological properties, its distinct mode of interaction with the NK1 receptor compared to the endogenous ligand, and detailed methodologies for its application in studying Substance P signaling.

Introduction: The Enigma of this compound

This compound presents a fascinating paradox in pharmacology. While it is a potent functional agonist at the NK1 receptor, often eliciting responses with similar or even greater efficacy than Substance P itself, it demonstrates significantly lower affinity in competitive binding assays using radiolabeled Substance P.[1][2] This discrepancy has led to the hypothesis that this compound may act at a distinct site on the NK1 receptor, or that it preferentially binds to a specific conformation or subtype of the receptor that is not readily labeled by SP.[1][2][3] This unique characteristic makes this compound an invaluable tool to dissect the complexities of NK1 receptor activation and signaling, offering insights that are not achievable with Substance P alone.

Quantitative Pharmacology of this compound and Substance P

The distinct pharmacological profiles of this compound and Substance P are best illustrated by comparing their binding affinities and functional potencies across various experimental systems.

Table 1: Comparative Binding Affinities (Ki/Kd) at the NK1 Receptor

| Ligand | Radioligand | Preparation | Ki / Kd (nM) | Reference |

| This compound | [3H]SP | Rat recombinant NK1 receptor in COS-1 cell membranes | 2900 ± 600 | [1] |

| [3H]SP | Intact COS-1 cells expressing rat NK1 receptor | 3700 ± 900 | [1] | |

| Homologous Binding | Cloned NK1 receptor in COS-7 cells | 0.55 ± 0.03 | [4] | |

| [3H][Sar9,Met(O2)11]SP | Human astrocytoma U373 MG cells | 14.2 ± 5.0 | [5] | |

| Substance P | [3H]SP | Rat recombinant NK1 receptor in COS-1 cell membranes | 10 ± 4 | [1] |

| [3H]SP | Intact COS-1 cells expressing rat NK1 receptor | 1.16 ± 0.06 | [1] | |

| [3H][Sar9,Met(O2)11]SP | Human astrocytoma U373 MG cells | 0.28 ± 0.1 | [5] |

Table 2: Comparative Functional Potencies (EC50) for NK1 Receptor Activation

| Ligand | Assay | Cell/Tissue Type | EC50 (nM) | Reference |

| This compound | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1 receptor | 5 ± 2 | [1] |

| Interleukin-6 Release | Human astrocytoma U373 MG cells | 13.8 ± 3.2 | [5] | |

| Substance P | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1 receptor | 0.05 ± 0.02 | [1] |

| Interleukin-6 Release | Human astrocytoma U373 MG cells | 15.6 ± 3.6 | [5] | |

| Intracellular Calcium Increase | HEK293 cells expressing NK1 receptor | -log EC50 = 8.5 ± 0.3 | [6][7] | |

| cAMP Accumulation | HEK293 cells expressing NK1 receptor | -log EC50 = 7.8 ± 0.1 | [6][7] |

Signaling Pathways of the NK1 Receptor

Activation of the NK1 receptor by both Substance P and this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). More recent evidence suggests that the NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

References

- 1. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]

- 3. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Septide: A Technical Guide for Researchers

An In-depth Exploration of a Potent NK1 Receptor Agonist

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Septide, a potent synthetic hexapeptide agonist of the Neurokinin-1 (NK1) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structural determinants for its biological activity, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the amino acid sequence pGlu-Phe-Phe-Pro-Leu-Met-NH₂, is a C-terminal hexapeptide analogue of Substance P (SP), specifically [pGlu⁶, Pro⁹]Substance P(6-11). It is a high-affinity agonist for the NK1 receptor, a G-protein coupled receptor (GPCR) involved in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Notably, while this compound binds with high affinity to the NK1 receptor, it is a poor competitor for radiolabeled SP, suggesting that it may interact with a distinct site or a different conformation of the receptor.[2] This unique characteristic has made this compound a valuable tool for probing the complexities of tachykinin receptor pharmacology.

Structure-Activity Relationship of this compound Analogues

The biological activity of this compound is highly dependent on its primary sequence and conformation. Structure-activity relationship studies have revealed key insights into the roles of individual amino acid residues and the overall peptide structure.

The Importance of the C-Terminal Pentapeptide Sequence

The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH₂, is a common feature among tachykinins and is considered the "message domain" responsible for receptor activation. In this compound, the corresponding sequence is Phe-Pro-Leu-Met-NH₂.

Key Amino Acid Residues

-

pGlu⁶: The pyroglutamyl residue at the N-terminus protects the peptide from degradation by aminopeptidases, thereby increasing its stability.

-

Phe⁷ and Phe⁸: The two consecutive phenylalanine residues in the C-terminal fragment of Substance P are crucial for its affinity to the NK1 receptor.[1]

-

Pro⁹: The substitution of Gly⁹ in the native Substance P fragment with Proline in this compound is a critical modification that confers selectivity for a specific sub-population or conformation of the NK1 receptor.[1]

-

Met¹¹: The C-terminal methionine amide is essential for the activity of tachykinins.

Insights from Analogue Studies

Systematic modifications of the this compound sequence have provided a deeper understanding of its SAR:

-

Cyclic Analogues: To constrain the conformation and potentially increase receptor affinity and stability, cyclic analogues of a related peptide, Ac[Arg⁶,Pro⁹]SP₆₋₁₁, have been synthesized. Biological activity and selectivity for the NK1 receptor were found to be dependent on the ring size, with a 20-atom ring showing the most potent and selective activity. These cyclic analogues also exhibited enhanced metabolic stability compared to their linear counterparts.[3]

-

Glycosylated Analogues: A glycosylated analogue, N¹,⁶ (beta-D-glucopyranosyl) [Glu⁶, Pro⁹]SP₆₋₁₁, was found to be three times more potent than Substance P at the NK1 receptor, demonstrating that glycosylation can enhance biological activity.

-

Linear Analogues: Studies on linear analogues of Substance P C-terminal fragments have highlighted the importance of specific residues for NK1 receptor interaction. For instance, substitution of Phe⁸ with MePhe has been shown to improve NK3 receptor binding and selectivity, indicating the sensitivity of this position to structural changes.[4]

Quantitative Data on this compound and its Analogues

The following table summarizes the binding affinities and functional potencies of this compound and selected analogues for the NK1 receptor. This data provides a quantitative basis for the structure-activity relationships discussed.

| Compound | Sequence/Modification | Assay Type | Receptor | Affinity (Kd/Ki) | Potency (EC₅₀/IC₅₀) | Reference |

| This compound | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | Homologous Binding | NK1 | 0.55 ± 0.03 nM (Kd) | - | [2] |

| This compound | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | Competition Binding ([³H]SP) | NK1 | 2.9 ± 0.6 µM (Ki) | - | |

| This compound | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | Inositol Phosphate Accumulation | NK1 | - | 5 ± 2 nM (EC₅₀) | |

| [Sar⁹,Met(O₂)¹¹]SP | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂)-NH₂ | Vascular Permeability | In vivo | - | More potent than this compound | [4] |

| Cyclic Analogue (20-atom ring) | cyclo[-(CH₂)m-NH-CO-(CH₂)n-CO-Arg-Phe-Phe-N-]-CH₂-CO-Leu-Met-NH₂ | GPI Assay | NK1 | - | High | [3] |

| N¹,⁶ (beta-D-glucopyranosyl) [Glu⁶, Pro⁹]SP₆₋₁₁ | Glycosylated [Glu⁶, Pro⁹]SP₆₋₁₁ | GPI Assay | NK1 | - | 3x more potent than SP |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for the NK1 Receptor

This protocol describes a filtration-based radioligand binding assay to determine the affinity of compounds for the NK1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Substance P (specific activity ~80-120 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Test Compounds: this compound and its analogues at various concentrations.

-

Filtration Apparatus: 96-well cell harvester with GF/C filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding).

-

50 µL of 1 µM unlabeled Substance P (for non-specific binding).

-

50 µL of test compound at various concentrations.

-

-

Add 50 µL of [³H]Substance P (final concentration ~0.5 nM) to all wells.

-

Add 150 µL of the membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the GF/C filters using the cell harvester.

-

Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.

-

Drying: Dry the filters completely.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds using non-linear regression analysis and calculate the Kᵢ values using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This protocol describes a method to measure the functional activity of this compound and its analogues by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3). This protocol is based on a commercially available HTRF® IP-One assay kit.[5]

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

-

Cell Culture Medium: Appropriate medium for the cell line.

-

Stimulation Buffer: Provided in the IP-One assay kit.

-

IP-One Assay Kit: Containing IP1-d2 conjugate and anti-IP1 cryptate conjugate.

-

Test Compounds: this compound and its analogues at various concentrations.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the NK1 receptor-expressing cells into a 384-well white microplate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing the test compounds at various concentrations to the appropriate wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Lysis and Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of anti-IP1 cryptate conjugate to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the EC₅₀ values for the test compounds using a sigmoidal dose-response curve fit.

Visualizing this compound's Mechanism of Action

NK1 Receptor Signaling Pathway

This compound, upon binding to the NK1 receptor, initiates a cascade of intracellular signaling events primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses.

Caption: NK1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Characterization of this compound Analogues

The development and characterization of novel this compound analogues follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Workflow for this compound Analogue Characterization.

Conclusion

This compound remains a pivotal tool in the study of tachykinin receptors. Its unique pharmacological profile, characterized by high affinity and a distinct interaction with the NK1 receptor, provides a valuable platform for designing novel therapeutic agents. A thorough understanding of its structure-activity relationship, facilitated by the synthesis and evaluation of a diverse range of analogues, is crucial for the rational design of more potent, selective, and metabolically stable NK1 receptor modulators. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers to contribute to this exciting and evolving field of pharmacology.

References

- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of NK-1 selective, N-backbone cyclic analogs of the C-terminal hexapeptide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. bmglabtech.com [bmglabtech.com]

Exploratory Studies on Septide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septide, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]SP(6-11)), has emerged as a significant pharmacological tool for investigating the tachykinin NK1 receptor system. Its unique binding and functional profile, distinct from the endogenous ligand Substance P, has prompted extensive exploratory studies in various animal models. This technical guide provides an in-depth overview of the key findings from these preclinical investigations, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Findings from Animal Models

Exploratory studies in animal models, primarily rats and guinea pigs, have revealed that this compound is a potent agonist at the tachykinin NK1 receptor, eliciting a range of physiological responses. Notably, its effects often differ in potency and antagonist sensitivity compared to Substance P, suggesting a nuanced interaction with the receptor.

Cardiovascular and Respiratory Effects

In anesthetized guinea pigs, intravenous administration of this compound has been shown to induce significant bronchoconstriction.[1] Similarly, in rats, intracerebroventricular (i.c.v.) injection of this compound leads to cardiovascular responses, including increases in mean arterial pressure (MAP) and heart rate (HR).[2][3]

Vascular Permeability

Intradermal (i.d.) administration of this compound in rats has been demonstrated to cause a dose-dependent increase in vascular permeability, a key component of neurogenic inflammation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of this compound and the classical NK1 receptor agonist, [Sar9, Met(O2)11]SP, in rodent models.

Table 1: In Vivo Potency of this compound and [Sar9, Met(O2)11]SP in Rats

| Parameter | Agonist | Route of Administration | Dose Range | Potency Comparison | Reference |

| Mean Arterial Pressure (MAP) Increase | This compound | i.c.v. | 10-100 pmol/rat | Equipotent to [Sar9, Met(O2)11]SP | [2][3] |

| Heart Rate (HR) Increase | This compound | i.c.v. | 10-100 pmol/rat | Equipotent to [Sar9, Met(O2)11]SP | [2][3] |

| Vascular Permeability Increase | This compound | i.d. | 6.5-650 pmol | More potent than [Sar9, Met(O2)11]SP | [2][3] |

Table 2: Antagonism of this compound and [Sar9, Met(O2)11]SP-Induced Effects in Rats

| Antagonist | Effect Measured | Agonist | Antagonist Potency (ID50) | Observation | Reference |

| LY303870 | Vascular Permeability | This compound | Lower ID50 | More potent against this compound | [2] |

| LY306740 | Vascular Permeability | This compound | Lower ID50 | More potent against this compound | [2] |

| RP67580 | Central Responses (MAP, HR) | This compound | Lower ID50 | Significantly more potent against this compound | [2] |

| SR140333 | Vascular Permeability | Both | Dose-dependent inhibition | Effective against both agonists | [2] |

| LY303241 | Vascular Permeability | [Sar9, Met(O2)11]SP | Ineffective | Weak antagonist in this assay | [2] |

Signaling Pathways of this compound

This compound exerts its effects by binding to the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR). However, evidence suggests that this compound may bind to a site on the NK1 receptor distinct from that of Substance P, leading to the activation of potentially biased signaling pathways.[4] This could explain the observed pharmacological differences between the two agonists. The prevailing hypothesis points towards the existence of receptor isoforms or different active conformations of a single NK1 receptor.[2]

The binding of this compound to the NK1 receptor is thought to primarily activate Gq/11 and Gs proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol phosphates and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). Subsequently, this can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.

Furthermore, like other GPCRs, the this compound-bound NK1 receptor is likely regulated by β-arrestins, which can mediate receptor desensitization, internalization, and initiate G-protein-independent signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound in animal models.

Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is for the direct administration of substances into the cerebral ventricles of a rat.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and dummy cannula

-

Injection syringe and needle

-

Dental cement

-

This compound solution in sterile saline

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using predetermined coordinates from a rat brain atlas, drill a small hole over the lateral ventricle.

-

Implant the guide cannula to the correct depth and secure it with dental cement and skull screws.

-

Insert the dummy cannula to keep the guide cannula patent. Allow the animal to recover for several days.

-

For injection, gently restrain the conscious rat, remove the dummy cannula, and insert the injection needle connected to the syringe.

-

Infuse the this compound solution slowly over a defined period.

-

Withdraw the injector and replace the dummy cannula.

-

Monitor the animal for behavioral and physiological changes.

Intradermal (i.d.) Injection and Vascular Permeability Assay in Rats

This protocol measures the increase in vascular permeability in the skin of a rat following an intradermal injection.

Materials:

-

Anesthetic

-

Clippers

-